1,3-Dimethoxy-8-hydroxy-9,10-anthraquinone
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Overview
Description
1,3-Dimethoxy-8-hydroxy-9,10-anthraquinone is a natural product found in Photorhabdus with data available.
Scientific Research Applications
Anticancer, Antifungal, and Antimalarial Activities
1,3-Dimethoxy-8-hydroxy-9,10-anthraquinone, a type of anthraquinone, has shown potential in various scientific research applications. For instance, anthraquinones isolated from the roots of Prismatomeris malayana, a plant containing similar compounds, have been tested for anticancer, antifungal, and antimalarial activities. These tests indicate a broad spectrum of potential therapeutic applications for compounds like this compound (Tuntiwachwuttikul, Butsuri, Sukkoet, Prawat, & Taylor, 2008).
Applications in Solar Cells
Another significant application of similar anthraquinone compounds is in the field of renewable energy, particularly in dye-sensitized solar cells. Research has shown that anthraquinone imines, which share a structural resemblance with this compound, can be used in solar cells. These compounds exhibit unique optical and electrochemical properties beneficial for energy conversion (Prinzisky et al., 2016).
Mosquitocidal Properties
The mosquitocidal properties of anthraquinones, including this compound, have been explored as well. These compounds have shown high lethality to mosquito larvae, suggesting their potential as biopesticides for mosquito control, which is crucial in combating mosquito-borne diseases (Ahn et al., 2013).
Antimicrobial Activity
Anthraquinones, including those structurally similar to this compound, have demonstrated strong antimicrobial activity. This suggests their potential use in developing new antimicrobial agents, especially in the context of increasing antibiotic resistance (Quang, 2014).
Synthesis and Application in Molecular Electronics
Research has also delved into the synthesis of various 9,10-anthraquinone derivatives and their application in molecular electronics. These compounds, including this compound, have been studied for their potential in organic opto-electronic materials, which can revolutionize the field of molecular electronics (Seidel et al., 2013).
Properties
Molecular Formula |
C16H12O5 |
---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
8-hydroxy-1,3-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-20-8-6-10-14(12(7-8)21-2)16(19)13-9(15(10)18)4-3-5-11(13)17/h3-7,17H,1-2H3 |
InChI Key |
MCHNUYTWURIGNT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=CC=C3O |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=CC=C3O |
Synonyms |
1,3-dimethoxy-8-hydroxy-9,10-anthraquinone 1,3-DM8HA 8-hydroxy-1,3-dimethoxy-9,10-anthraquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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